![molecular formula C24H22N2O4 B302901 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B302901.png)
2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a type of isoquinoline derivative that has been synthesized using specific methods.
Mechanism of Action
The exact mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide possesses various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. This compound has also been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, its exact mechanism of action is not fully understood, and further studies are needed to elucidate this mechanism. Additionally, the compound may exhibit toxicity at higher concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, particularly cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for the production of this compound may also be an area of future research.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide involves the reaction of tert-butyl-4-hydroxyphenylcarbamate with 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide |
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Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,3-dioxobenzo[de]isoquinolin-6-yl)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-24(2,3)14-7-9-15(10-8-14)30-13-20(27)25-19-12-11-18-21-16(19)5-4-6-17(21)22(28)26-23(18)29/h4-12H,13H2,1-3H3,(H,25,27)(H,26,28,29) |
InChI Key |
SQSFCKJPPHEMGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Origin of Product |
United States |
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